DL-Homocystine
DL-Homocystine
L,L-homocystine is a homocystine in which both chiral centres have L configuration. It is functionally related to a L-homocysteine. It is a tautomer of a L,L-homocystine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
870-93-9
VCID:
VC21058217
InChI:
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
SMILES:
C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Molecular Formula:
C8H16N2O4S2
Molecular Weight:
268.4 g/mol
DL-Homocystine
CAS No.: 870-93-9
Cat. No.: VC21058217
Molecular Formula: C8H16N2O4S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L,L-homocystine is a homocystine in which both chiral centres have L configuration. It is functionally related to a L-homocysteine. It is a tautomer of a L,L-homocystine zwitterion. |
|---|---|
| CAS No. | 870-93-9 |
| Molecular Formula | C8H16N2O4S2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | (2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |
| Standard InChI | InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
| Standard InChI Key | ZTVZLYBCZNMWCF-WDSKDSINSA-N |
| Isomeric SMILES | C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
| SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
| Canonical SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
| Melting Point | 263 - 265 °C |
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